Enabling Sub-nanomolar PI3K/mTOR Inhibitor Potency via C-7 Functionalization
The C-7 position of the pyrido[3,2-d]pyrimidine scaffold is a critical determinant of PI3Kα inhibitory potency. SAR studies demonstrate that optimizing this position with specific substituents yields compounds with IC50 values in the low nanomolar range. For instance, six novel 2,4,7-trisubstituted derivatives synthesized from a common 7-halo intermediate achieved IC50 values against PI3Kα between 3 and 10 nM. This is a significant improvement compared to 2,4-di-substituted pyrimidopyrimidine references used in the same study, establishing that C-7 substitution is essential for achieving high potency against this target [1][2].
| Evidence Dimension | Potency against PI3Kα kinase |
|---|---|
| Target Compound Data | n/a (The target compound is a precursor for achieving this data) |
| Comparator Or Baseline | 2,4-di-substituted pyrimidopyrimidine derivatives |
| Quantified Difference | C-7 substituted derivatives exhibit IC50 values between 3 and 10 nM; comparator potency is not explicitly quantified but is described as improved. |
| Conditions | Enzymatic assay on PI3Kα. |
Why This Matters
This evidence validates the selection of a 7-substituted pyrido[3,2-d]pyrimidine core, like this 7-bromo building block, for developing high-affinity PI3K/mTOR inhibitors.
- [1] Dehbi, O. et al. Molecules. 2021, 26(17), 5349. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. View Source
- [2] HAL Science. hal-03348966. Abstract of 'Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors'. View Source
